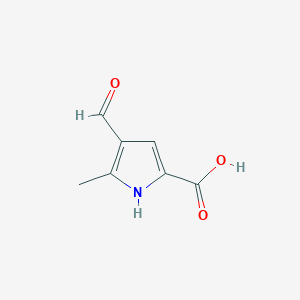
4-Formyl-5-methyl-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-5-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H7NO3 It features a pyrrole ring substituted with a formyl group at the 4-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-5-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dimethoxytetrahydrofuran is reacted with an amine under acidic conditions to form the pyrrole ring . Another method involves the condensation of a carboxylic acid with a substituted amine, followed by acid-mediated cyclization .
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic processes. For example, the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine followed by cyclization is a scalable method . The use of metal catalysts, such as iron(III) chloride, can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-5-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Carboxy-5-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-Hydroxymethyl-5-methyl-1H-pyrrole-2-carboxylic acid.
Substitution: 4-Halo-5-methyl-1H-pyrrole-2-carboxylic acid.
Scientific Research Applications
4-Formyl-5-methyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Formyl-5-methyl-1H-pyrrole-2-carboxylic acid is primarily related to its ability to participate in various chemical reactions due to its functional groups. The formyl group can undergo nucleophilic addition reactions, while the carboxylic acid group can participate in esterification and amidation reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: Similar structure but with an additional methyl group at the 3-position.
5-Formyl-1H-pyrrole-2-carboxylic acid: Lacks the methyl group at the 5-position.
1H-Pyrrole-2-carboxaldehyde, 5-methyl-: Similar structure but lacks the carboxylic acid group.
Uniqueness: 4-Formyl-5-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the pyrrole ring, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-formyl-5-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-4-5(3-9)2-6(8-4)7(10)11/h2-3,8H,1H3,(H,10,11) |
InChI Key |
RPCXVOMVGMIQHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















